Isaindigotone
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Overview
Description
Isaindigotone is an alkaloid compound extracted from the root of Isatis indigotica Fort, a biennial herbaceous plant widely distributed in China . The compound contains a pyrrolo-[2,1-b]quinazoline moiety conjugated with a benzylidene group . This compound has been found to possess extensive pharmacological activities, including antibiotic, antiviral, anti-endotoxin, anti-inflammatory, and antitumor properties .
Preparation Methods
Isaindigotone can be synthesized through various chemical routes. One common method involves the condensation of anthranilic acid with 4-(tert-butoxycarbonylamino)butyric acid and 4-hydroxy- or -acetoxy-3,5-dimethoxybenzaldehyde in acetic anhydride . Another approach is the one-step three-component reaction involving anthranilic acid, 4-(tert-butoxycarbonylamino)butyric acid, and 4-hydroxy- or -acetoxy-3,5-dimethoxybenzaldehyde
Chemical Reactions Analysis
Isaindigotone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions are various this compound derivatives with potentially improved pharmacological properties .
Scientific Research Applications
Mechanism of Action
Isaindigotone exerts its effects through various molecular targets and pathways. In the context of its anti-inflammatory activity, this compound inhibits the phosphorylation of nuclear factor kappa B (NF-κB), reducing the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta . This inhibition leads to a decrease in the inflammatory response in BV-2 cells . Additionally, this compound induces apoptosis in gastric cancer cells by suppressing the mitochondrial apoptotic pathway and the PI3K/AKT/mTOR signaling axis .
Comparison with Similar Compounds
Isaindigotone is structurally related to other quinazoline alkaloids, such as vasicine and deoxyvasicinone . this compound’s unique conjugation with a benzylidene group distinguishes it from these compounds . This structural difference contributes to its distinct pharmacological activities, including its potent anti-inflammatory and antitumor properties .
Similar compounds include:
Deoxyvasicinone: A quinazoline alkaloid with potential anticancer activities.
This compound’s unique structure and diverse pharmacological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3E)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-10-12(11-17(26-2)18(16)23)9-13-7-8-22-19(13)21-15-6-4-3-5-14(15)20(22)24/h3-6,9-11,23H,7-8H2,1-2H3/b13-9+ |
InChI Key |
UBCUTNIGHUVICE-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\CCN3C2=NC4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2CCN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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